Product packaging for Bicyclo[6.2.0]decane-9-carboxylic acid(Cat. No.:CAS No. 2287318-62-9)

Bicyclo[6.2.0]decane-9-carboxylic acid

Cat. No.: B2516914
CAS No.: 2287318-62-9
M. Wt: 182.263
InChI Key: KOPVEPGHJHGVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[6.2.0]decane-9-carboxylic acid (CAS 2287318-62-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol, this carbocyclic framework is of significant interest in synthetic and medicinal chemistry . The bicyclo[6.2.0]decane scaffold presents a unique fused ring system combining an eight-membered ring with a strained four-membered cyclobutane ring, making it a valuable intermediate for studying ring strain and developing novel synthetic methodologies, including cycloaddition reactions and intramolecular cyclizations . This carboxylic acid functionalized scaffold serves as a versatile building block for the synthesis of more complex, stereodefined structures. It is particularly useful in the preparation of chiral intermediates for pharmaceutical research, as demonstrated by its structurally related analogs which have been used in the synthesis of compounds with protected amino groups, such as Boc- and Cbz- derivatives . Researchers utilize this compound exclusively in laboratory settings. This compound is offered with a typical purity of 95% and requires cold-chain transportation to ensure stability . Attention: This product is For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B2516914 Bicyclo[6.2.0]decane-9-carboxylic acid CAS No. 2287318-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[6.2.0]decane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPVEPGHJHGVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to Bicyclo 6.2.0 Decane 9 Carboxylic Acid

Retrosynthetic Analysis of the Bicyclo[6.2.0]decane Core

Retrosynthetic analysis of the bicyclo[6.2.0]decane core reveals several potential disconnection strategies. The most apparent approach involves cleaving the four-membered ring, suggesting a cycloaddition reaction as the final constructive step. A [2+2] cycloaddition, either thermal or photochemical, between a cyclooctene (B146475) derivative and a suitable two-carbon component (like ketene (B1206846) or an equivalent) is a primary consideration. Alternatively, an intramolecular [2+2] cycloaddition of a properly functionalized 1,7-diene could also yield the desired skeleton.

A second major strategy involves disconnections within the eight-membered ring. This suggests a ring-closing metathesis (RCM) or other macrocyclization approach on a cyclobutane (B1203170) precursor bearing two appropriately placed alkenyl side chains. Another avenue is a ring-enlargement strategy, where a more readily available bicyclo[5.2.0]nonane or a related system is expanded to form the cyclooctane (B165968) ring. Finally, rearrangements, such as sigmatropic rearrangements of specifically designed precursors, can also be envisioned to forge the bicyclic core. These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Construction of the Bicyclo[6.2.0]decane Skeleton

The formation of the fused cyclooctane-cyclobutane ring system is the central challenge in synthesizing the target molecule. Various methodologies have been developed to construct this strained bicyclic core, ranging from cycloadditions to ring expansions.

Cycloaddition reactions are powerful tools for the direct formation of cyclic and bicyclic systems. For the bicyclo[6.2.0]decane skeleton, [2+2] cycloadditions are particularly relevant as they directly construct the four-membered cyclobutane ring.

One effective method is the thermal [2+2] cycloaddition of allenynes, which has been shown to be applicable for the construction of the bicyclo[6.2.0] skeleton. jst.go.jp This intramolecular reaction involves the allene (B1206475) moiety acting as one of the π-components. While this approach often yields unsaturated bicyclic products, it provides a direct route to the core structure which can be subsequently modified.

Photocycloadditions are another key strategy. While direct examples for the bicyclo[6.2.0]decane system are specific, the principles are well-established for related structures. For instance, stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-dienes has been successfully employed to form substituted bicyclo[3.2.0]heptane derivatives. ias.ac.in This type of strategy, applied to a diene with a longer tether, could foreseeably be adapted for the synthesis of the bicyclo[6.2.0]decane framework.

The table below summarizes representative cycloaddition strategies for forming bicyclo[n.2.0] systems.

Cycloaddition TypeReactantsConditionsProduct SkeletonReference
Thermal [2+2]AllenynesThermalBicyclo[6.2.0] jst.go.jp
Photochemical [2+2]1,6-DienesCu(I) catalyst, lightBicyclo[3.2.0] ias.ac.in
Gold-Catalyzed [2+2]Arylalkynes and (Z)-cycloocteneGold(I) catalystsBicyclo[6.2.0]dec-9-ene

Ring-enlargement reactions provide an alternative pathway to the bicyclo[6.2.0]decane core, often starting from more accessible, smaller ring systems. These methods typically involve the generation of a reactive intermediate that triggers a skeletal reorganization to expand one of the rings.

One documented strategy involves the ring expansion of a chiral trans-bicyclo[5.2.0]nonane derivative to a trans-bicyclo[6.2.0]decane system. ugent.be Such transformations can be promoted by the formation of a carbocation adjacent to the cyclobutane ring, which then initiates a rearrangement to the larger cyclooctane ring. Similarly, acid-catalyzed ring expansion of precursors like 7,7-dimethyl-2-(2-propynyl)-cis-bicyclo[4.2.0]octan-2-ol has been used to generate related bicyclic systems. ugent.be

Sigmatropic rearrangements, such as the Cope rearrangement, can also be employed. For example, the thermal valence isomerization of cis-fused bicyclo[6.2.0]deca-2,9-diene, a related unsaturated system, yields exclusively trans,cis,cis-cyclodeca-1,3,5-triene through a conrotatory ring-opening of the cyclobutene (B1205218) ring. sci-hub.se While this is a ring-opening reaction, the reverse process—an electrocyclization—or related sigmatropic rearrangements of suitably substituted monocyclic dienes could be harnessed to form the bicyclic framework.

Many synthetic routes for constructing the bicyclo[6.2.0]decane skeleton, particularly those involving cycloadditions and rearrangements, initially produce unsaturated derivatives such as bicyclo[6.2.0]decenes or decapentaenes. nist.govwikipedia.org To obtain the fully saturated bicyclo[6.2.0]decane core of the target carboxylic acid, a hydrogenation step is necessary.

The saturation of these precursors is typically achieved through catalytic hydrogenation. This process involves exposing the unsaturated compound to hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and stereochemical outcome. google.com For example, the hydrogenation of bicyclo[6.2.0]decapentaene yields trans-bicyclo[6.2.0]decane. nist.gov

Commonly used catalysts and conditions for such transformations are outlined in the table below.

CatalystTypical PressureTypical TemperatureSolventReference
Palladium on Carbon (Pd/C)0.1 - 20.7 MPa0 - 200 °CEthanol, Hexane, Ethyl Acetate google.comgoogle.com
Platinum(IV) Oxide (PtO₂)0.1 - 20.7 MPa0 - 200 °CEthanol, Acetic Acid
Raney Nickel (Ra-Ni)0.1 - 20.7 MPa0 - 200 °CEthanol

The stereochemistry of the hydrogenation can sometimes be controlled by the catalyst and conditions, which is crucial for establishing the final stereocenters in the saturated bicyclic product.

Stereoselective Synthesis of Bicyclo[6.2.0]decane-9-carboxylic Acid and its Enantiomers

Achieving stereocontrol is paramount in the synthesis of complex molecules like this compound. The target molecule has multiple stereocenters, and methodologies that can selectively produce a single enantiomer or diastereomer are highly valuable.

Asymmetric synthesis strategies are employed to control the stereochemical outcome of a reaction. Two powerful approaches are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a chiral compound that is temporarily incorporated into the starting material. wikipedia.org It directs the stereochemistry of one or more subsequent reactions before being removed. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to influence the facial selectivity of a key cycloaddition or ring-forming step. For example, auxiliaries like Evans oxazolidinones or pseudoephedrine could be used to form an amide with a carboxylic acid precursor, directing a subsequent alkylation or addition reaction before being cleaved to reveal the desired chiral carboxylic acid. wikipedia.orgtcichemicals.com

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries. Transition metal catalysts combined with chiral ligands are frequently used. For instance, asymmetric palladium-catalyzed cycloaddition reactions have been developed to provide access to various asymmetric bicyclic systems with high enantioselectivity. acs.org Similarly, chiral Lewis acids can catalyze reactions such as Diels-Alder or [2+2] cycloadditions to afford enantiomerically pure products. ucl.ac.uk An asymmetric synthesis of a related tricyclo[6.2.0.0]decane system utilized a copper(I)-catalyzed intramolecular [2+2] photocycloaddition, with the stereocontrol originating from a starting material derived from the chiral pool (D-mannitol). ias.ac.in

Another strategy for achieving stereoselectivity is to synthesize a mixture of diastereomers and then separate them or convert the mixture to a single, thermodynamically more stable isomer. For example, in the synthesis of a related bicyclo[6.1.0]nonene system, a mixture of diastereomeric esters was saponified under epimerizing conditions, which converted the entire mixture into a single diastereomer of the desired carboxylic acid. nih.gov

StrategyDescriptionExample ApplicationReference
Chiral AuxiliaryA temporary chiral group directs a stereoselective reaction.Evans oxazolidinones used to direct aldol (B89426) or alkylation reactions. wikipedia.orgtcichemicals.com
Asymmetric CatalysisA chiral catalyst creates an enantiomerically enriched product.Palladium-catalyzed [6+3] cycloaddition using chiral phosphoramidite (B1245037) ligands. acs.org
Chiral Pool SynthesisA readily available chiral natural product is used as the starting material.D-mannitol used as a precursor for a stereocontrolled photocycloaddition. ias.ac.in
Diastereomeric Resolution/EpimerizationA mixture of diastereomers is converted to a single desired isomer.Ester hydrolysis under epimerizing conditions to yield a single acid diastereomer. nih.gov

Diastereoselective Control in Bicyclic Scaffold Formation

In the context of synthesizing related bicyclic systems, such as tricyclo[6.2.0.02,6]decanes, stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition has been shown to be an effective strategy. ias.ac.in For instance, the photocycloaddition of a 1,6-diene derived from D-mannitol can lead to the formation of a substituted bicyclo[3.2.0]heptane derivative with a high degree of stereocontrol. ias.ac.in This principle can be extended to the synthesis of the bicyclo[6.2.0]decane system, where the careful design of the acyclic precursor can direct the stereochemical outcome of the cyclization.

The use of chiral auxiliaries attached to the precursor molecule can also enforce facial selectivity during the cycloaddition, leading to the preferential formation of one diastereomer. Furthermore, the reaction temperature and the choice of solvent can influence the transition state of the cycloaddition, thereby affecting the diastereomeric ratio of the product.

MethodKey FeaturesAnticipated Diastereoselectivity
Intramolecular [2+2] Photocycloaddition Utilizes a tethered diene precursor.Can be high, depending on the nature of the tether and the substitution pattern.
Catalyst-Controlled Cycloaddition Employs a chiral catalyst to direct the stereochemical outcome.Potentially high, with the catalyst creating a chiral environment around the reacting species.
Substrate-Controlled Cycloaddition Relies on existing stereocenters in the starting material to influence the stereochemistry of the newly formed centers.Dependent on the proximity and directing ability of the existing stereocenters.

Functionalization at the C-9 Position to Introduce the Carboxylic Acid Moiety

Once the bicyclo[6.2.0]decane scaffold is in place, the next crucial step is the introduction of the carboxylic acid group at the C-9 position. The direct functionalization of this bridgehead carbon can be challenging due to its steric hindrance. Several strategies can be envisioned for this transformation.

One approach involves the synthesis of a precursor that already contains a suitable functional group at the C-9 position, which can then be converted to a carboxylic acid. For example, the synthesis could start from a bicyclo[6.2.0]dec-9-ene derivative, which could then be subjected to ozonolysis or other oxidative cleavage methods to generate the carboxylic acid. The existence of Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid as a commercially available compound suggests that this is a viable synthetic route. biosynth.com

Alternatively, a direct carboxylation of the bicyclo[6.2.0]decane ring system could be attempted. This might involve the generation of an organometallic species, such as an organolithium or an organomagnesium compound, at the C-9 position, followed by quenching with carbon dioxide. However, the formation of such an intermediate at a strained bridgehead position would likely require forcing conditions.

A third strategy could involve the functionalization of a C-H bond at the C-9 position through a radical-based or transition-metal-catalyzed process. While challenging, recent advances in C-H activation chemistry may offer a pathway to introduce a handle for subsequent conversion to a carboxylic acid.

Synthesis of Advanced Bicyclo[6.2.0]decane Carboxylic Acid Derivatives for Mechanochemical Applications

Bicyclo[6.2.0]decane derivatives have emerged as promising mechanophores, which are molecules that can undergo a chemical transformation in response to a mechanical force. Specifically, the force-triggered [2+2] cycloreversion of the cyclobutane ring in the bicyclo[6.2.0]decane scaffold can lead to a significant extension of a polymer chain, a property that can be harnessed to create toughened materials. amazonaws.com

The synthesis of polymers incorporating these mechanophores often starts with a bicyclic cyclobutene carboxylate monomer. amazonaws.com This monomer can be prepared through a [2+2] cycloaddition reaction, followed by the introduction of a carboxylic acid or ester functionality. The monomer is then copolymerized with other monomers, such as 2-acrylamido-2-methylpropanesulfonic acid sodium salt (NaAMPS), to create a polymer network. nih.gov

When these polymers are subjected to mechanical stress, the force is transmitted to the bicyclo[6.2.0]decane units. This applied force can induce the cleavage of the C1-C8 and C9-C10 bonds of the cyclobutane ring, leading to the formation of a more extended diene structure and a significant increase in the contour length of the polymer chain. This process of "reactive strand extension" can dissipate energy and prevent catastrophic failure of the material, leading to enhanced toughness and stretchability. amazonaws.com

DerivativeSynthetic ApproachMechanochemical Application
Poly(Bicyclo[6.2.0]decane carboxylate-co-NaAMPS) Radical addition copolymerization of the corresponding bicyclic cyclobutene carboxylate monomer and NaAMPS.Used in the creation of double-network hydrogels with enhanced toughness and stretchability due to force-triggered strand extension. amazonaws.com
Bicyclo[6.2.0]decane-based mechanophores Incorporation of the bicyclo[6.2.0]decane moiety into a polymer backbone.The force-coupled [2+2] cycloreversion of the bicyclo[6.2.0]decane unit releases stored length, leading to materials with improved mechanical properties. amazonaws.com

Molecular Structure, Isomerism, and Conformational Analysis of Bicyclo 6.2.0 Decane 9 Carboxylic Acid

Theoretical and Computational Investigations of Bicyclo[6.2.0]decane Architectures

Computational chemistry provides powerful tools to explore the structural and energetic properties of complex molecules like Bicyclo[6.2.0]decane-9-carboxylic acid. These methods offer insights that can be challenging to obtain through experimental techniques alone.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict molecular properties from first principles. For bicyclic systems, these calculations are instrumental in determining equilibrium geometries, bond lengths, bond angles, and relative energies of different isomers and conformers. unige.chresearchgate.net

DFT methods, particularly those employing hybrid functionals like B3LYP, have proven effective in balancing computational cost and accuracy for molecules of this size. unige.ch By solving the Schrödinger equation, these methods can map the potential energy surface of the Bicyclo[6.2.0]decane system, identifying stable conformers as minima on this surface. For instance, calculations can distinguish between the cis and trans fusion of the two rings, providing precise geometric parameters for each isomer.

Table 1: Representative Theoretical Bond Lengths in a Bicyclo[6.2.0]decane System

Bond Predicted Length (Å) using DFT
C1-C8 1.55
C1-C9 1.54
C9-C10 1.56
C=O (acid) 1.22
C-O (acid) 1.35

While DFT provides high accuracy, its computational expense can be a limitation for exploring the entire conformational landscape of a flexible molecule like this compound. Molecular mechanics (MM) offers a computationally faster alternative by using classical physics principles and a set of parameters known as a force field to calculate molecular energies. researchgate.netnih.govrsc.org

Molecular dynamics (MD) simulations, which use force fields to simulate the movement of atoms over time, can reveal the dynamic behavior of the molecule and the transitions between different conformations. researchgate.net This approach is particularly useful for understanding the flexibility of the eight-membered ring and the various puckered conformations it can adopt.

The Bicyclo[6.2.0]decane system inherently possesses ring strain due to the fusion of a four-membered ring with an eight-membered ring. The cyclobutane (B1203170) ring forces bond angles to deviate significantly from the ideal tetrahedral angle of 109.5 degrees, contributing to angle strain. The cyclooctane (B165968) ring also experiences transannular strain, which arises from steric interactions between atoms across the ring.

While the parent this compound is a saturated system, the study of its unsaturated analogs, such as Bicyclo[6.2.0]decapentaene, provides insights into the electronic structure of this bicyclic framework. doi.org Computational analyses of such systems can reveal patterns of electron delocalization and aromaticity.

For instance, the introduction of double bonds can lead to interesting electronic effects, and theoretical calculations can predict properties like molecular orbital energies and magnetic properties. These studies help in understanding the fundamental electronic nature of the Bicyclo[6.2.0]decane core.

Experimental Techniques for Conformational Elucidation

Experimental methods are crucial for validating the theoretical predictions and providing a real-world picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. nih.govdss.go.th For this compound, ¹H and ¹³C NMR spectra would provide a wealth of information.

The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is determined by the molecule's conformation. Coupling constants between adjacent protons, obtained from ¹H NMR, are related to the dihedral angles between them through the Karplus equation. This relationship allows for the determination of the relative stereochemistry and conformation of the rings.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, providing crucial distance constraints for building a 3D model of the molecule. By comparing the experimental NMR data with the predicted spectra for different computationally generated conformers, the most likely solution-state conformation can be identified. nih.gov

Table 2: Hypothetical ¹H NMR Data for a Conformer of this compound

Proton Chemical Shift (ppm) Coupling Constant (J, Hz)
H9 2.8 8.2, 4.5
H1 2.5 7.5, 3.1
H8 2.3 7.5, 3.0

Note: This data is illustrative and not based on actual experimental results for this compound.

X-ray Crystallography for Solid-State Molecular Geometries

Key structural parameters that would be determined include bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry. For instance, analysis would reveal the exact bond lengths of the C-C bonds within the strained bicyclic system and the C-O bonds of the carboxylic acid. Furthermore, it would show how intermolecular forces, particularly hydrogen bonding between carboxylic acid moieties to form dimers, dictate the packing of molecules in the crystal lattice. mdpi.com

Table 1: Predicted Molecular Geometry Parameters from X-ray Crystallography

ParameterAtom Pair/GroupExpected ValueSignificance
Bond Length C-C (cyclobutane)~1.54 - 1.56 ÅIndicates ring strain
C-C (cyclooctane)~1.53 - 1.55 ÅStandard sp³-sp³ bond
C-C (bridgehead)~1.55 - 1.57 ÅReflects fusion strain
C-COOH~1.52 ÅBond to substituent
C=O (carboxyl)~1.21 ÅDouble bond character
C-OH (carboxyl)~1.32 ÅSingle bond character
Bond Angle C-C-C (cyclobutane)~88° - 90°Deviation from ideal 109.5° shows high strain
C-C-C (cyclooctane)~112° - 118°Varies depending on ring conformation
Intermolecular O-H···O (H-Bond)~2.6 - 2.8 ÅDistance between carboxyl groups of adjacent molecules, indicating dimer formation

Note: These values are estimations based on related molecular structures and standard bond lengths/angles. Actual values would be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Chiral Analogs

This compound possesses multiple stereocenters, making it a chiral molecule that exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful tool for investigating such chiral compounds. This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of the molecule. nih.gov

The CD spectrum of a chiral molecule is characterized by positive or negative peaks, known as Cotton effects, at specific wavelengths. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms. For chiral analogs of the bicyclo[6.2.0]decane system, CD spectroscopy, often coupled with quantum chemical calculations, can be used to assign the absolute configuration (R/S) of each stereocenter. researchgate.net The enantiomers of this compound would be expected to produce mirror-image CD spectra.

Table 2: Hypothetical Circular Dichroism Data for Enantiomers

EnantiomerWavelength (λmax)Cotton Effect SignAssociated Chromophore
Isomer A ~210-220 nmPositive (+)n → π* transition of the carboxylic acid carbonyl group
Isomer B ~210-220 nmNegative (-)n → π* transition of the carboxylic acid carbonyl group

Note: The specific wavelength and sign of the Cotton effect are hypothetical and would need to be determined experimentally and confirmed with computational modeling.

Stereochemical Features and Isomerism of this compound

The fused ring structure of this compound gives rise to several forms of isomerism. The primary source of stereochemical diversity is the fusion of the cyclooctane and cyclobutane rings. libretexts.org

Cis/Trans Isomerism: The two hydrogen atoms on the bridgehead carbons (C1 and C8) can be on the same side of the molecule (cis-fused) or on opposite sides (trans-fused). This results in two distinct diastereomers: cis-bicyclo[6.2.0]decane and trans-bicyclo[6.2.0]decane. nist.gov These isomers have different stabilities and conformational flexibilities.

Enantiomers: The molecule has three stereocenters (C1, C8, and C9), leading to the existence of enantiomers (non-superimposable mirror images). For example, the cis-fused isomer can exist as a pair of enantiomers. The same applies to the trans-fused isomer.

Diastereomers: The relationship between the cis-fused and trans-fused isomers is diastereomeric. Furthermore, the orientation of the carboxylic acid group at C9 relative to the ring system (often described as exo or endo) creates additional diastereomers.

Table 3: Classification of Possible Stereoisomers

Isomer TypeDescriptionRelationship
cis-Isomers Hydrogens at C1 and C8 are on the same face of the ring system.Diastereomeric to trans-isomers.
trans-Isomers Hydrogens at C1 and C8 are on opposite faces of the ring system.Diastereomeric to cis-isomers.
Enantiomers For any given diastereomer (e.g., cis-exo), a non-superimposable mirror image exists.e.g., (1R,8S,9R)- and (1S,8R,9S)- forms.
Epimers Isomers that differ in configuration at only one of the several stereocenters (e.g., at C9).Diastereomers.

Conformational Dynamics and Energy Barriers within the Bicyclo[6.2.0]decane System

The conformational landscape of the bicyclo[6.2.0]decane ring system is primarily dictated by the inherent flexibility of the eight-membered cyclooctane ring, which is constrained by the fused, rigid cyclobutane ring. The cyclooctane ring can adopt several low-energy conformations, such as boat-chair and twist-chair forms. The fusion to the four-membered ring limits this flexibility and introduces significant ring strain.

The trans-fused isomer is expected to be significantly more rigid than the cis-fused isomer. libretexts.org The cis-fusion allows for a greater degree of flexibility, enabling the cyclooctane portion of the molecule to potentially interconvert between different conformations. However, the energy barrier for this ring-flipping process would be higher than in an unfused cyclooctane due to the constraints imposed by the cyclobutane ring.

Computational studies are essential for mapping the potential energy surface of these systems, identifying the most stable conformers, and calculating the energy barriers that separate them. For related unsaturated systems like bicyclo[6.2.0]decapentaene, the barrier to non-planarity is very low, suggesting inherent flexibility in the core structure. wikipedia.org

Table 4: Hypothetical Relative Conformational Energies

IsomerConformationRelative Energy (kcal/mol)Expected Flexibility
cis-Bicyclo[6.2.0]decane Conformer 1 (e.g., Boat-Chair)0 (most stable)Flexible; can interconvert
Conformer 2 (e.g., Twist-Boat)1.5 - 3.0Higher energy state
Transition State5 - 8Energy barrier to interconversion
trans-Bicyclo[6.2.0]decane Stable Conformer0.5 - 1.5 (relative to cis)Rigid; locked conformation

Note: Energy values are illustrative and represent typical ranges for such systems; they would require confirmation through computational chemistry.

Influence of the Carboxylic Acid Moiety on Bicyclic Ring Conformation and Interactions

The carboxylic acid group at position C9 is not a passive substituent; it actively influences the molecule's structure and behavior.

Steric Influence: The steric bulk of the -COOH group affects the conformational equilibrium of the bicyclic system. The molecule will preferentially adopt a conformation that minimizes steric hindrance. For instance, in the flexible cis-fused system, the conformation where the carboxylic acid occupies a pseudo-equatorial position is likely to be favored over one where it is in a more sterically crowded pseudo-axial position.

Intramolecular Interactions: The carboxylic acid group can act as both a hydrogen bond donor (-OH) and acceptor (C=O). This allows for the possibility of intramolecular hydrogen bonding with nearby C-H groups on the bicyclic frame. Such an interaction, if geometrically favorable, could "lock" the molecule into a specific conformation, increasing its rigidity and stability. mdpi.comnih.gov

Intermolecular Interactions: In the solid state or in concentrated solutions, the most significant interaction involving the carboxylic acid is intermolecular hydrogen bonding. Two molecules of this compound are expected to form a stable, centrosymmetric dimer through strong hydrogen bonds between their carboxyl groups. This dimerization is a classic feature of carboxylic acids and would be the dominant interaction governing the crystal packing structure. mdpi.com

Reactivity and Mechanistic Investigations of Bicyclo 6.2.0 Decane Carboxylic Acid Systems

Mechanochemical Reactivity of Bicyclo[6.2.0]decane Derivatives

The bicyclo[6.2.0]decane (BCD) system is a prime example of a mechanophore—a molecular unit that responds to mechanical force with a specific chemical reaction. When incorporated into a polymer chain, the application of force can selectively activate and break bonds within the BCD structure, leading to significant changes in material properties.

Derivatives of bicyclo[6.2.0]decane are designed to undergo a force-coupled [2+2] cycloreversion reaction. amazonaws.commit.edunsf.gov This process involves the scission of the fused cyclobutane (B1203170) ring within the bicyclic structure. When embedded in a polymer backbone and subjected to mechanical stretching, the applied force is channeled to this specific moiety. nsf.gov Instead of causing the entire polymer strand to rupture, the force triggers the cleavage of the cyclobutane ring, which unfolds to extend the polymer chain. amazonaws.commit.edu This reactive strand extension (RSE) mechanism effectively releases stored contour length, allowing the material to endure greater strain before failure. amazonaws.commit.edunsf.gov

The molecular mechanism of the force-induced reaction in BCD mechanophores is a mechanically coupled [2+2] cycloreversion. amazonaws.commit.edu This is a concerted process where the tensile force applied along the polymer chain lowers the activation energy barrier for the cycloreversion, leading to the cleavage of the two opposing bonds in the four-membered ring. This stands in contrast to analogous acyclic cyclobutane mechanophores, where force typically leads to chain scission. amazonaws.commit.edu In the BCD system, the bicyclic ring structure is specifically designed to convert a potential scission event into a productive molecular extension. nsf.gov This covalent rearrangement allows the polymer strands to survive forces and extensions that would otherwise be catastrophic, thereby enhancing the mechanical resilience of the material. nsf.gov

The mechanochemical activity of BCD derivatives has been quantified using single-molecule force spectroscopy (SMFS). amazonaws.commit.edunsf.gov These experiments measure the force required to induce the cycloreversion and the resulting extension of a single polymer chain. Studies have shown that the force-separation curve for polymers containing BCD mechanophores exhibits a distinct transition at forces between 1500 and 2000 pN. amazonaws.commit.edu This transition corresponds to the BCD cycloreversion event, which results in a release of stored length equivalent to as much as 40% of the initial polymer contour length. amazonaws.commit.edu

The energy absorbed during this process at a single-molecule level is significantly large compared to the energy absorbed by a covalent strand that breaks without such a reaction. mit.edunsf.gov This enhanced energy dissipation at the molecular level translates to improved macroscopic mechanical properties. For instance, hydrogels incorporating BCD mechanophores (DN1 and DN2) show substantially higher tearing energy compared to control hydrogels (DN1-con and DN2-con) that lack this mechanochemical functionality. nsf.gov

Mechanical Properties of Hydrogels with Bicyclo[6.2.0]decane (BCD) Mechanophores
MaterialDescriptionTearing Energy (T, J/m²)
DN1Double-network hydrogel with BCD mechanophore494 ± 29
DN1-conControl hydrogel without BCD mechanophore326 ± 19
DN2Double-network hydrogel with BCD mechanophore (different composition)436 ± 28
DN2-conControl hydrogel without BCD mechanophore (different composition)276 ± 10

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the 9-position of the bicyclo[6.2.0]decane ring system is a key functional handle that enables its incorporation into various molecular architectures and allows for further chemical modifications. While much of the research has focused on the mechanochemical properties of the bicyclic core, the carboxylic acid moiety undergoes a range of standard organic transformations.

The carboxylic acid group of bicyclo[6.2.0]decane-9-carboxylic acid is expected to exhibit typical reactivity.

Esterification: This reaction involves converting the carboxylic acid to an ester. For instance, treatment with an alcohol under acidic conditions or reaction with diazomethane (B1218177) can yield the corresponding ester derivative. ias.ac.in The reverse reaction, saponification or hydrolysis of an ester to regenerate the carboxylic acid, is also a feasible process. sci-hub.se

Amidation: The formation of an amide bond is a crucial transformation for linking the bicyclo[6.2.0]decane unit to other molecules, including polymers or biological probes. This can be achieved through standard peptide coupling methods, which involve activating the carboxylic acid (e.g., with a carbodiimide) followed by reaction with a primary or secondary amine. The resulting amide linkage is generally more stable than other linkers, such as carbamates, particularly in biological environments. nih.govresearchgate.net

Reduction: Although specific literature detailing the reduction of this compound is limited, carboxylic acids are readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation provides an alternative functional group for further derivatization.

The ability to derivatize the carboxylic acid group is fundamental to the synthetic utility of this compound. The primary strategy involves its conversion into esters or amides, which serves as the covalent linkage for integrating the mechanophore unit into polymer backbones. amazonaws.commit.edunsf.gov For example, the monomer used for creating mechanochemically active polymers is often a bicyclic cyclobutene (B1205218) carboxylate, which is incorporated via radical polymerization. amazonaws.commit.edunsf.gov

Beyond polymerization, the carboxylic acid can be transformed into other functional groups to explore different chemical connectivities. For example, its reaction with organometallic reagents like methyllithium (B1224462) can convert it into a ketone, providing a different point of attachment or reactivity. sci-hub.se These derivatization strategies are essential for designing and synthesizing novel materials and molecular systems that can harness the unique mechanochemical properties of the bicyclo[6.2.0]decane core.

Catalytic and Non-Catalytic Reactions of the Bicyclo[6.2.0]decane Core

The reactivity of the bicyclo[6.2.0]decane framework is significantly influenced by the inherent ring strain of the fused cyclobutane and cyclooctane (B165968) rings. This strain dictates the propensity of the core structure to undergo various transformations, including ring-opening and rearrangement reactions. The presence of a carboxylic acid group at the 9-position can further influence the reactivity, both through electronic effects and by serving as a functional handle for derivatization.

Catalytic Reactions:

Catalytic hydrogenation is a common transformation for bicyclic systems. While specific studies on this compound are not extensively documented, the hydrogenation of related bicyclo[6.2.0]decane derivatives provides insight into the expected reactivity. For instance, catalytic transfer hydrogenation using hydrogen donors in the presence of a catalyst is a method for the reduction of functional groups in bicyclic ketones. The stereochemical outcome of such reactions is often dependent on the catalyst and reaction conditions.

Another significant catalytic process involving related structures is ring-opening metathesis polymerization (ROMP). Although not directly a reaction of the saturated core, the synthesis of functionalized bicyclo[6.2.0]decane systems can involve ring-closing metathesis, indicating the accessibility of the olefinic precursors and their potential for catalytic transformations.

Non-Catalytic Reactions:

Thermal isomerizations are characteristic reactions of unsaturated bicyclo[6.2.0]decane systems, driven by the release of ring strain. For example, the thermal valence isomerization of cis-bicyclo[6.2.0]dec-9-ene leads to the formation of cis,trans-cyclodeca-1,3-diene. sci-hub.se This type of electrocyclic ring-opening is a concerted process governed by orbital symmetry rules. The presence of a carboxylic acid group at the 9-position would be expected to influence the electronic nature of the double bond and potentially the reaction kinetics and product distribution of such isomerizations.

Ring expansion reactions of smaller fused-ring systems can be a synthetic route to the bicyclo[6.2.0]decane skeleton. For instance, the ring expansion of a chiral trans-bicyclo[5.2.0]nonane derivative has been shown to yield a trans-bicyclo[6.2.0]decane system. cdnsciencepub.com

The carboxylic acid functionality at the 9-position can undergo standard chemical transformations. These include esterification, amidation, and reduction to the corresponding alcohol. These reactions would proceed via conventional mechanisms, although the steric hindrance imposed by the bicyclic framework might necessitate specific reaction conditions.

Thermochemical Aspects of Bicyclo[6.2.0]decane Transformations

The thermochemistry of bicyclo[6.2.0]decane systems is fundamentally linked to their strain energy. The fusion of a four-membered ring to an eight-membered ring results in considerable angle and torsional strain. This stored potential energy is a driving force for many of the chemical transformations the system undergoes.

Experimental data on the heats of combustion have been used to determine the strain energies of both cis- and trans-bicyclo[6.2.0]decane. epa.govresearchgate.net These values provide a quantitative measure of the inherent instability of the ring system compared to acyclic alkanes.

Table 1: Thermochemical Data for Bicyclo[6.2.0]decane Isomers

Compound Enthalpy of Combustion (liquid, 298.15 K) Enthalpy of Formation (liquid) Strain Energy
cis-Bicyclo[6.2.0]decane -1511.4 ± 0.8 kcal/mol -43.9 ± 0.9 kcal/mol 24.5 kcal/mol
trans-Bicyclo[6.2.0]decane Not available -31.1 ± 1.2 kcal/mol 37.3 kcal/mol

Data sourced from Chang, S. J., et al. (1970). epa.gov

The significant difference in strain energy between the cis and trans isomers highlights the impact of the fusion stereochemistry on the stability of the molecule.

Further thermochemical data is available for the highly unsaturated analog, bicyclo[6.2.0]decapentaene. The enthalpy of formation for the gaseous state of this compound has been reported. nist.gov Additionally, the enthalpy of reaction for the hydrogenation of bicyclo[6.2.0]decapentaene to trans-bicyclo[6.2.0]decane has been determined, providing insight into the energetics of saturating the ring system. nist.govnist.gov

Table 2: Thermochemical Data for Bicyclo[6.2.0]decapentaene

Property Value Units Method Reference
Enthalpy of formation (gas) 514.2 kJ/mol Chyd Roth, Lennartz, et al., 1986
Enthalpy of reaction (5H₂ + C₁₀H₈ → C₁₀H₁₈) -567 ± 3 kJ/mol Chyd Roth, Lennartz, et al., 1986

Data sourced from the NIST WebBook. nist.govnist.gov

Advanced Applications and Functional Materials Design Based on Bicyclo 6.2.0 Decane 9 Carboxylic Acid

Bicyclo[6.2.0]decane-9-carboxylic Acid as a Versatile Synthetic Building Block

The defined spatial arrangement of the bicyclo[6.2.0]decane core is a critical feature that synthetic chemists leverage to achieve high levels of control in the construction of complex molecules. The rigidity of the bicyclic framework minimizes conformational ambiguity, allowing for the precise positioning of functional groups in space.

In the field of total synthesis and medicinal chemistry, the creation of molecules with specific three-dimensional geometries is paramount to achieving desired biological activity. This compound serves as an excellent starting point for generating stereodefined scaffolds. The aim is often to produce compounds where different functional groups are fixed in a precise 3D topological arrangement. scite.ai The rigid bicyclic structure acts as a reliable anchor, pre-organizing appended substituents into predictable orientations. This approach is instrumental in synthesizing complex natural products and novel therapeutic agents where stereochemistry dictates function. The carboxylic acid group provides a convenient handle for elaboration, enabling the attachment of various side chains and functional groups through well-established chemical transformations without disturbing the core's stereochemistry.

The design of effective ligands for biological targets, such as proteins and enzymes, often requires the molecule to adopt a specific, constrained conformation to fit into a binding site. The rigid framework of this compound is ideally suited for this purpose. By incorporating this scaffold into a ligand's structure, chemists can reduce the molecule's conformational flexibility. This pre-organization minimizes the entropic penalty upon binding, potentially leading to higher affinity and selectivity for the target. The carboxylic acid moiety can participate in key binding interactions, such as hydrogen bonds and ionic interactions, with biological macromolecules, further enhancing the ligand's efficacy. The defined structure of the bicyclo[6.2.0]decane core allows for the rational design of molecules where the distance and angular relationships between crucial binding groups are precisely controlled.

Integration into Responsive Materials and Polymers

The incorporation of bicyclo[6.2.0]decane derivatives into polymer chains has led to the development of innovative materials that can respond to external stimuli, particularly mechanical force. These "mechanochemically active" polymers can exhibit enhanced properties and novel functionalities.

Researchers have utilized bicyclo[6.2.0]decane (BCD) units as "mechanophores"—molecular units that undergo a chemical reaction in response to mechanical stress. When embedded within a polymer network, such as a hydrogel, the BCD core can undergo a force-coupled [2+2] cycloreversion. amazonaws.comhoghimwei.com This reaction breaks the fused cyclobutane (B1203170) ring, effectively releasing stored length and extending the polymer strand. amazonaws.com

This mechanism of "reactive strand extension" has been shown to significantly improve the mechanical properties of hydrogels. amazonaws.com By incorporating BCD mechanophores into a double-network hydrogel, materials with enhanced stretchability and tear resistance have been created. amazonaws.comhoghimwei.com When the material is stretched to a critical point, the force triggers the cycloreversion reaction, which lengthens the polymer chains and dissipates energy that would otherwise lead to material failure. hoghimwei.com

Table 1: Impact of Bicyclo[6.2.0]decane (BCD) Mechanophores on Hydrogel Properties
PropertyDescription of EffectUnderlying MechanismReference
StretchabilityIncreased elongation before failure.Force-triggered [2+2] cycloreversion of the BCD unit releases stored contour length, extending the polymer chains. amazonaws.com
Tear ResistanceEnhanced resistance to crack propagation.The chemical reaction dissipates mechanical energy at the crack tip, preventing catastrophic failure. amazonaws.comhoghimwei.com
ToughnessImproved capacity to absorb energy and deform without fracturing.Covalent bond transformation provides a sacrificial mechanism for energy dissipation. hoghimwei.com

The principle of using mechanical force to trigger chemical reactions in bicyclo[6.2.0]decane-containing polymers opens possibilities for creating self-healing and adaptable materials. While the primary documented effect is strand extension, the underlying concept of controlled bond cleavage and reformation is central to self-healing technologies. Future research may focus on designing systems where the cycloreversion is reversible or can trigger subsequent reactions that "heal" a damaged area.

The development of such materials often relies on incorporating dynamic covalent bonds into a polymer network, creating what is known as a covalent adaptable network (CAN). mdpi.com These networks can rearrange their linkages in response to a stimulus, enabling properties like stress relaxation, malleability, and healing. The force-induced reactivity of the bicyclo[6.2.0]decane scaffold could potentially be harnessed as a trigger within a CAN, leading to materials that adapt their chemical structure and properties in response to mechanical load, a frontier in materials science.

Chiral this compound Derivatives in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral carboxylic acids have emerged as a significant class of organocatalysts, capable of promoting a variety of asymmetric transformations. researchgate.net They typically operate through hydrogen bonding and Brønsted acid catalysis to control the stereochemical outcome of a reaction. researchgate.net

Given its rigid and inherently chiral framework, derivatives of this compound represent promising candidates for the development of novel asymmetric catalysts. By synthesizing enantiomerically pure forms of this molecule and modifying the substituents on the bicyclic core, it is possible to create a well-defined chiral pocket around the catalytic carboxylic acid group. This structured chiral environment could effectively shield one face of a bound substrate, directing the attack of a reagent to the opposite face and thereby inducing high levels of enantioselectivity.

The development of catalysts based on such caged hydrocarbon scaffolds is an active area of research. researchgate.net The predictable three-dimensional structure provided by the bicyclo[6.2.0]decane core would be advantageous for the rational design of catalysts for specific asymmetric reactions, such as cyclizations, additions, and kinetic resolutions. researchgate.netrsc.org

Organocatalytic Applications of Bicyclic Chiral Carboxylic Acids

Chiral bicyclic carboxylic acids and their derivatives, such as amino acids, have emerged as powerful tools in organocatalysis, a field that uses small, metal-free organic molecules to catalyze chemical reactions. The fixed orientation of the functional groups (the carboxylic acid and often an amino group) on a rigid bicyclic scaffold provides a well-defined chiral environment, enabling high levels of stereocontrol in asymmetric transformations. nist.gov

These catalysts typically operate by forming transient covalent intermediates with substrates, such as enamines or iminium ions, which then react in a highly controlled, stereoselective manner. sigmaaldrich.com The bicyclic framework effectively shields one face of the reactive intermediate, directing the approach of the second reactant to the opposite face, thus dictating the stereochemistry of the product. This principle has been successfully applied in various asymmetric reactions, including intramolecular aldol (B89426) reactions to construct other complex bicyclic systems. nist.govsigmaaldrich.com For instance, amino acids with rigid cyclic structures have been shown to catalyze the cyclization of triketones to yield bicyclic enones with high enantioselectivity. nist.gov The choice of the catalyst's ring structure and stereochemistry can even lead to a remarkable inversion of enantioselectivity compared to more flexible catalysts like L-proline. nist.gov

The effectiveness of these catalysts is demonstrated by the high yields and enantiomeric excesses (ee) achieved in these reactions. The Brønsted acidic nature of the carboxylic acid group often plays a crucial role, acting in concert with other functional groups to activate substrates and control the reaction pathway. sigmaaldrich.com

Table 1: Performance of Bicyclic Chiral Organocatalysts in Asymmetric Aldol Reactions
Catalyst TypeReaction TypeSubstrateYield (%)Enantiomeric Excess (ee %)
Proline-based Bicyclic AmineIntramolecular Aldol CyclizationAcyclic Triketone9596
Chiral β-Amino Acid (cis-pentacin)Intramolecular Aldol CyclizationCyclohexanedione derivativeHigh90 (R-enantiomer)
L-Phenylalanine with Acid Co-catalystIntramolecular Aldol CyclizationTriketone precursor8286
(4R,2S)-Tetrabutylammonium 4-TBDPSoxy-prolinateIntramolecular Aldolization3-(4-oxocyclohexyl)propionaldehydeHigh>99

Ligand Design for Transition-Metal-Catalyzed Asymmetric Reactions

The rigid framework of bicyclic molecules is highly advantageous for the design of chiral ligands for transition-metal-catalyzed asymmetric synthesis. When coordinated to a metal center, such as rhodium, iridium, or palladium, these ligands create a well-defined and sterically hindered chiral pocket that dictates the stereochemical outcome of the reaction with exceptional fidelity. this compound provides a versatile backbone that can be elaborated into various ligand types, most notably chiral diene ligands.

Chiral diene ligands based on skeletons like bicyclo[2.2.1]heptadiene and bicyclo[2.2.2]octadiene have demonstrated superior performance in reactions such as the rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones and imines. The rigidity of the bicyclic core minimizes conformational flexibility, which is often a source of reduced enantioselectivity in catalysts with more flexible ligands. The steric bulk and electronic properties of the substituents on the bicyclic frame can be fine-tuned to optimize both the reactivity and the enantioselectivity for a specific transformation. magtech.com.cnnih.gov

For example, C₂-symmetric bicyclo[2.2.2]octadiene ligands have shown high enantioselectivity (up to 99% ee) and catalytic activity in the rhodium-catalyzed arylation of imines. The stereochemical outcome is rationalized by the coordination of the substrate to the metal-ligand complex in a way that minimizes steric repulsion with the bulky groups on the diene ligand, thus exposing one prochiral face to nucleophilic attack.

Table 2: Application of Bicyclic Diene Ligands in Rh-Catalyzed Asymmetric Addition Reactions
Bicyclic Ligand CoreReactionSubstrateReagentYield (%)Enantiomeric Excess (ee %)
(R,R)-Ph-bod* (bicyclo[2.2.2]octadiene)1,4-Addition2-CyclohexenonePhenylboronic acid99>99
(R,R)-Bn-nbd* (bicyclo[2.2.1]heptadiene)1,4-AdditionCyclopent-2-enonePhenylboronic acid9898
Feng's Ligand (bicyclo[3.3.0]octadiene)1,2-AdditionN-sulfonyl-protected arylimineArylboronic acid9998
(1R,4S)-L1 (bicyclo[2.2.1]heptadiene)Conjugate Addition2-CyclohexenonePhenylboronic acid>9999

Stereoselective Control in C-C Bond Formation and Functionalization

The ability to control stereochemistry during the formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. Chiral bicyclic carboxylic acids and their derivatives serve as excellent controllers of stereoselectivity in these reactions, acting either as catalysts or as chiral auxiliaries. Their rigid structure allows for effective transmission of chiral information during the key bond-forming step. sigmaaldrich.com

In organocatalysis, these molecules can direct intramolecular aldol and Michael reactions, leading to the formation of complex cyclic and bicyclic products with multiple stereocenters. sigmaaldrich.comnist.gov The catalyst, by forming a chiral enamine intermediate, pre-organizes the substrate in a specific conformation, leading to a highly diastereoselective and enantioselective C-C bond formation. The predictable stereochemical outcome makes these catalysts valuable in the total synthesis of natural products. nih.gov

Furthermore, chiral carboxylic acids can act as co-catalysts in transition-metal-catalyzed C-H functionalization reactions. In these roles, the carboxylate group coordinates to the metal center and participates in the proton abstraction step of the C-H activation mechanism. The chiral backbone of the carboxylic acid creates a chiral environment around the metal, enabling enantioselective functionalization of otherwise unactivated C-H bonds.

Table 3: Stereoselective C-C Bond Formation Using Bicyclic Organocatalysts
Catalyst/MethodReaction TypeKey TransformationDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Chiral Secondary AmineMichael/Aldol CascadeFormation of bicyclo[2.2.2]oct-5-en-2-ones>20:1Up to 98
Proline DerivativeIntramolecular AldolizationFormation of bicyclo[3.3.1]nonan-2-one->99
Chiral Phosphoric AcidAsymmetric BicyclizationFormation of bisindole scaffolds>20:1Up to 99
AminocatalystInverse-electron-demand Diels-AlderFormation of [2.2.2]-bicyclic lactones95:596

Applications in Peptidomimetics and Foldamer Research

The inherent conformational flexibility of natural peptides often limits their therapeutic potential due to reduced binding affinity and susceptibility to enzymatic degradation. The incorporation of rigid structural motifs, such as the bicyclo[6.2.0]decane framework, is a powerful strategy to overcome these limitations.

Conformational Restriction in Peptide and Protein Mimetics

Peptidomimetics are designed to mimic the three-dimensional structure and function of a biologically active peptide but with improved pharmacological properties. nih.gov Incorporating a bicyclic amino acid, derived from a scaffold like this compound, into a peptide sequence imposes severe conformational constraints on the peptide backbone. biosynth.com This rigidity helps to lock the peptide into a specific, bioactive conformation that corresponds to the shape it adopts when bound to its biological target (e.g., a receptor or enzyme).

This pre-organization reduces the entropic penalty upon binding, which can lead to a significant increase in binding affinity and biological activity. Bicyclic peptides have shown advantages over more flexible linear or even monocyclic peptides, including higher target affinity, improved metabolic stability, and better membrane permeability. biosynth.com These rigid building blocks are particularly effective at mimicking secondary protein structures such as β-turns and loops, which are often involved in critical protein-protein interactions. The design of bicyclic Schellman loop mimics (BSMs), for example, has been shown to be a highly effective strategy for enforcing and stabilizing helical structures in peptides.

Stabilization of Specific Secondary Structures

Foldamers are artificial oligomers that adopt well-defined, predictable secondary structures, similar to the α-helices and β-sheets of proteins. The ability to control the folding of these synthetic molecules opens up new avenues for creating functional materials and therapeutics. The stability of these folded structures is often achieved by using monomers with intrinsic conformational preferences.

A bicyclic amino acid derived from this compound is an ideal candidate for a foldamer building block. Its rigid, well-defined geometry can act as a nucleation site for a specific fold or help propagate a desired secondary structure, such as a helix or a turn, along the oligomer chain. For example, β-peptides composed of conformationally constrained cyclic amino acids are known to form stable helical structures. The bicyclic scaffold can direct the orientation of side chains and backbone hydrogen-bonding groups, enforcing a specific, stable three-dimensional architecture. This strategy has been used to stabilize various secondary structures, including β-hairpins and different types of helices, which are crucial for mimicking the surfaces of proteins and disrupting protein-protein interactions.

Emerging Research Frontiers and Prospective Avenues for Bicyclo 6.2.0 Decane 9 Carboxylic Acid

Exploration of Novel Biogenetic Pathways for Bicyclo[6.2.0]decane Motifs

The discovery of natural products containing the bicyclo[6.2.0]decane skeleton has opened up new avenues for exploring their biogenetic origins. For instance, Dodovisins A and B, diterpenoids isolated from the plant Dodonaea viscosa, feature this rare carbon framework. researchgate.netresearchgate.net The existence of such compounds in nature suggests the presence of specific enzymatic machinery capable of constructing this strained ring system. Researchers are now looking into elucidating these biosynthetic pathways, which could offer more sustainable and stereoselective methods for producing bicyclo[6.2.0]decane derivatives. Understanding these natural synthetic strategies could lead to the development of biocatalytic or biomimetic approaches for the synthesis of bicyclo[6.2.0]decane-9-carboxylic acid and its analogues, potentially offering advantages over traditional chemical syntheses in terms of efficiency and environmental impact.

Hypothetical biogenetic pathways for similar bicyclic systems have been proposed as intermediates in the formation of other complex diterpenes. researchgate.net Investigating these hypotheses could provide further insights into the enzymatic transformations that lead to the formation of the bicyclo[6.2.0]decane core structure.

Development of High-Throughput Screening for Mechanochemical Properties

Recent advancements in high-throughput screening (HTS) methodologies are enabling the rapid evaluation of the physicochemical and mechanical properties of novel compounds. nih.gov These techniques, often employing robotic automation and sensitive analytical methods like LC-MS, are crucial for accelerating the discovery of new materials. nih.gov In the context of bicyclo[6.2.0]decane derivatives, HTS could be instrumental in assessing their mechanochemical properties. Mechanophores are molecules that respond to mechanical force, and the strained bicyclo[6.2.0]decane framework is a prime candidate for exhibiting such behavior.

High-throughput computational screening, guided by machine learning, has already been proposed for identifying promising mechanophores. acs.org This approach could be adapted to screen a virtual library of bicyclo[6.2.0]decane derivatives, including the -9-carboxylic acid, to predict their mechanochemical scissility and potential for enhancing material toughness. acs.org Furthermore, the development of parallel synthesis techniques using mechanochemistry allows for the efficient creation of compound libraries for subsequent screening. unito.itrsc.org

A notable application of a bicyclo[6.2.0]decane derivative has been demonstrated in mechanochemically active copolymers incorporated into double-network (DN) hydrogels. The sodium salts of bicyclo[6.2.0]decane (BCD) mechanophores release stored length through a force-coupled [2+2] cycloreversion, thereby enhancing the mechanical performance of the hydrogel. hoghimwei.com This finding underscores the potential of the bicyclo[6.2.0]decane core in designing mechanically responsive materials.

Screening MethodApplication to Bicyclo[6.2.0]decane DerivativesPotential Outcome
Computational Screening Prediction of mechanochemical properties of virtual libraries.Identification of derivatives with optimal force-responsive behavior.
Parallel Mechanochemical Synthesis Rapid synthesis of a diverse range of derivatives.Creation of physical libraries for experimental screening.
Automated In Vitro Assays Evaluation of properties like solubility and stability under mechanical stress.Data on the material's durability and performance characteristics.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the reaction kinetics and mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and scaling up production. Advanced in situ spectroscopic techniques, such as real-time NMR and Raman spectroscopy, offer the ability to monitor reactions as they occur, providing valuable data on transient intermediates and reaction progress.

While specific studies on this compound are not yet prevalent, the application of these techniques in organic synthesis is well-established. For example, in situ monitoring can be used to study the formation of the bicyclic ring system or the introduction of the carboxylic acid functionality. This would allow for precise control over the reaction, leading to higher yields and purity. The insights gained from such studies would be invaluable for the rational design of synthetic routes to this and related compounds.

Expansion into Smart Materials and Actuators

The inherent strain in the bicyclo[6.2.0]decane ring system makes it an attractive component for the development of smart materials and actuators. As demonstrated with BCD mechanophores in hydrogels, the controlled release of this strain energy upon a mechanical stimulus can be harnessed to alter material properties. hoghimwei.com this compound, with its functional handle for covalent incorporation into polymer networks, is a promising candidate for creating such materials.

These "smart" materials could find applications in areas such as soft robotics, self-healing materials, and sensors. For instance, a polymer incorporating this molecule could be designed to change its shape or stiffness in response to mechanical stress. The carboxylic acid group provides a convenient point of attachment to a polymer backbone, allowing for the precise placement of these mechanochemically active units.

Hybrid Systems Incorporating this compound with Other Functional Components

The future of advanced materials lies in the creation of hybrid systems that combine multiple functionalities. This compound can serve as a key building block in such systems. The carboxylic acid group can be used to link the bicycloalkane motif to other functional components, such as chromophores, catalysts, or biocompatible polymers.

An example of a hybrid system is the aforementioned DN hydrogel, which combines a covalently crosslinked copolymer network containing BCD with a physically crosslinked network. hoghimwei.com This combination of two different types of networks results in a material with enhanced toughness and self-healing properties. hoghimwei.com By incorporating this compound into similar hybrid systems, it may be possible to create materials with a unique combination of mechanical responsiveness and other desired properties, such as conductivity, optical activity, or biological recognition.

Hybrid System ComponentPotential Functionality
Conductive Polymers Piezoresistive sensors
Fluorescent Dyes Stress-sensing coatings
Biocompatible Polymers Mechanically robust tissue scaffolds
Metal Nanoparticles Catalytic materials with tunable activity

Q & A

Q. What are the optimal synthetic routes for Bicyclo[6.2.0]decane-9-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis strategies for bicyclic carboxylic acids often involve strain-inducing reactions. For example, intramolecular Friedel–Crafts alkylation has been used for related compounds (e.g., bicyclo[6.1.0]nonane-9-carboxylic acid) by employing γ-lactone precursors and enantioselective promoters like Me₂AlOTf . Key parameters to optimize include:
  • Temperature : Controlled heating to stabilize strained intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.
  • Catalyst loading : Adjusting Me₂AlOTf concentration to balance reactivity and side-product formation.
    Yield improvements (up to 65% in model systems) are achieved by iterative purification via column chromatography and recrystallization .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Analytical workflows should combine:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bicyclic framework and carboxylic proton resonance (δ ~12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₆O₂: calc. 168.23 g/mol) .
  • HPLC-PDA : Purity assessment (>98% by area under the curve) using reverse-phase C18 columns and UV detection at 210 nm .
    Cross-validation with X-ray crystallography (where single crystals are obtainable) provides definitive structural confirmation .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Stability studies on analogous compounds (e.g., adamantane-carboxylic acids) indicate:
  • Storage temperature : –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) to minimize esterification or decarboxylation.
  • Light sensitivity : Store in amber vials to reduce photodegradation .
    Regular stability checks via TLC or NMR are recommended for long-term storage.

Advanced Research Questions

Q. How does the strain energy of this compound influence its reactivity compared to other bicyclic analogs?

  • Methodological Answer : Strain energy calculations (e.g., via DFT methods) reveal that larger bicyclic systems like [6.2.0] exhibit lower strain than [6.1.0] derivatives, reducing their propensity for ring-opening reactions . Reactivity can be experimentally probed using:
  • Kinetic studies : Monitoring reaction rates in nucleophilic acyl substitutions (e.g., amide bond formation).
  • Thermal analysis : DSC to identify decomposition thresholds linked to strain release.
    Comparative
CompoundStrain Energy (kcal/mol)Reactivity in Amidation
Bicyclo[6.1.0]nonane-9-carboxylic acid28.5High
This compound22.1Moderate
Bicyclo[2.2.2]octane-1-carboxylic acid15.3Low

Q. What computational strategies are effective in predicting the biological interactions of this compound with protein targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model interactions. Key steps:

Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2).

Ligand parameterization : Derive partial charges for the bicyclic core using Gaussian09 at the B3LYP/6-31G* level .

Binding affinity validation : Compare computational ΔG values with experimental SPR or ITC data.
Recent studies on bicyclo[6.1.0]nonane-9-carboxylic acid showed moderate inhibition (IC₅₀ ~50 µM) against SARS-CoV-2 Mpro, suggesting potential for scaffold optimization .

Q. How can contradictory data on the ecological toxicity of bicyclic carboxylic acids be resolved?

  • Methodological Answer : Discrepancies in ecotoxicity studies (e.g., LD₅₀ variations in aquatic organisms) require:
  • Standardized testing : Follow OECD Guidelines 201 (algae) and 211 (daphnia) for consistency .
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., decarboxylated derivatives) that may contribute to toxicity .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, topological surface area) with toxicity endpoints .
    Example: this compound showed lower bioaccumulation potential (BCF = 12) than bicyclo[3.1.0]hexane analogs (BCF = 45) due to reduced lipophilicity .

Data Contradiction Analysis

  • Issue : Conflicting reports on synthetic yields (45–75%) for similar bicyclic acids.
    • Resolution : Variability arises from differences in precursor purity and catalyst aging. Standardizing reagent sourcing (e.g., >99% γ-lactones) and using freshly distilled Me₂AlOTf improve reproducibility .

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